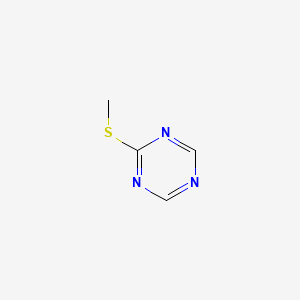

2-(Methylsulfanyl)-1,3,5-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c1-8-4-6-2-5-3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPHAXVWACNHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275051 | |

| Record name | 2-(Methylsulfanyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26292-91-1 | |

| Record name | 2-(Methylthio)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26292-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfanyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylsulfanyl 1,3,5 Triazine and Its Derivatives

Classical and Established Synthetic Routes to the 1,3,5-Triazine (B166579) Core

The foundational 1,3,5-triazine ring system is a critical scaffold in organic and medicinal chemistry. clockss.orgmonash.edu Its synthesis has been achieved through various classical methods, primarily involving cyclization reactions of specific precursors.

Precursor Chemistry and Cyclization Reactions

The symmetrical 1,3,5-triazine core is traditionally synthesized through the trimerization of nitriles, such as cyanogen (B1215507) chloride or cyanamide. wikipedia.org A notable method is the Pinner triazine synthesis, which utilizes alkyl or aryl amidines and phosgene (B1210022) as reactants. wikipedia.org Another established route involves the condensation of cyanoguanidine with nitriles to produce amine-substituted triazines, known as guanamines. wikipedia.org

A cornerstone precursor for a vast array of triazine derivatives is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. wikipedia.orgmdpi.comresearchgate.net This versatile and inexpensive starting material allows for the sequential and controlled substitution of its three chlorine atoms with a variety of nucleophiles, including those containing nitrogen, oxygen, and sulfur. mdpi.comrsc.orgderpharmachemica.com The reactivity of the chlorine atoms is temperature-dependent; the first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires heating. rsc.orgmdpi.com This differential reactivity enables the precise, one-pot synthesis of mono-, di-, and tri-substituted triazine derivatives. rsc.orgmdpi.com

Biguanides are also common starting materials for forming the triazine ring. mdpi.com For instance, the condensation of a biguanide (B1667054) with an ester can yield various 1,3,5-triazine derivatives. mdpi.com

| Precursor Type | Reactants | Product Type | Reference(s) |

| Nitriles | Cyanogen chloride or cyanamide | Symmetrical 1,3,5-triazines | wikipedia.org |

| Amidines | Alkyl/aryl amidine and phosgene | Substituted 1,3,5-triazines | wikipedia.org |

| Cyanoguanidine | Cyanoguanidine and nitrile | Guanamines (Amine-substituted triazines) | wikipedia.org |

| Biguanides | Biguanide and ester | Substituted 1,3,5-triazines | mdpi.com |

| Cyanuric Chloride | Cyanuric chloride and nucleophiles (N, O, S) | Mono-, di-, or tri-substituted triazines | mdpi.comresearchgate.netrsc.orgderpharmachemica.com |

Functionalization Strategies for the Methylsulfanyl Moiety

The introduction of a methylsulfanyl (–SCH₃) group onto the 1,3,5-triazine ring is a key functionalization step. This is often achieved by reacting a chlorinated triazine precursor, such as cyanuric chloride or a partially substituted chloro-triazine, with a sulfur-containing nucleophile like methyl mercaptan (methanethiol) or its corresponding salt (e.g., sodium thiomethoxide).

The sequential substitution capability of cyanuric chloride is particularly useful here. rsc.orgderpharmachemica.com By controlling the reaction temperature, one can selectively replace one or more chlorine atoms with the methylsulfanyl group while leaving other positions available for further functionalization with different nucleophiles. researchgate.netrsc.org For example, reacting 2,4,6-trichloro-1,3,5-triazine with one equivalent of sodium thiomethoxide at a low temperature would yield 2-chloro-4-(methylsulfanyl)-6-substituted-1,3,5-triazine, which can then be reacted with other nucleophiles at higher temperatures.

In some cases, the synthesis starts with precursors that already contain the desired sulfur functionality. For instance, dimethyl-N-cyanoimidodithiocarbonate can be used as a building block in reactions with other reagents, such as 2-hydrazinobenzoic acid, to construct fused triazine systems that incorporate the methylsulfanyl group from the outset.

Contemporary and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency, sustainability, and the rapid generation of molecular diversity. For 1,3,5-triazines, this has led to the development of methods like microwave-assisted synthesis and one-pot multicomponent reactions, which offer significant advantages over classical heating methods. clockss.orgresearchgate.netbohrium.com

Microwave-Assisted Synthesis of Triazine Derivatives

Microwave irradiation has become a powerful tool in organic synthesis, known for dramatically reducing reaction times and often improving yields. clockss.orgmonash.edu In the synthesis of 1,3,5-triazine derivatives, microwave assistance has been successfully applied to various reaction types. clockss.orgmonash.edunih.gov

For example, the synthesis of N-arylcyanoguanidines reacting with aryl isothiocyanates to form 1,3,5-triazine-2(1H)-thiones can be completed in just 4.5-5 minutes with yields of 84-92% under microwave heating at 80°C. clockss.org Similarly, the reaction of an amidine with two molecules of aryl isothiocyanate to produce 6-substituted-1,3,5-triazine-2,4-diamines proceeds in high yields (85-93%) within 10-18 minutes under solvent-free microwave conditions. clockss.org These methods are significantly more efficient than conventional heating, which can require hours to achieve lower yields. clockss.org The use of microwave assistance is considered a green and efficient approach, minimizing energy consumption and reaction time. nih.gov

| Reaction Type | Reactants | Conditions | Time | Yield | Reference(s) |

| Triazine-2(1H)-thione synthesis | N-Arylcyanoguanidines + Aryl isothiocyanates | Microwave, 80°C | 4.5-5 min | 84-92% | clockss.org |

| Triazine-2,4-diamine synthesis | Amidine + 2 equiv. Aryl isothiocyanate | Microwave, 80°C, solvent-free | 10-18 min | 85-93% | clockss.org |

| Pyridinyl-triazine hybrid synthesis | 2-Aminopyridine, cyanamide, aldehyde/ketone | Microwave, 120°C, neat | 15 min | up to 70% | nih.gov |

One-Pot Multicomponent Reactions for Triazine Synthesis

One-pot multicomponent reactions (MCRs) are highly efficient strategies that combine three or more reactants in a single step to form a complex product, thereby reducing waste, saving time, and simplifying purification processes. researchgate.netbohrium.com Several MCRs have been developed for the synthesis of 1,3,5-triazines. researchgate.netnih.govmonash.edu

A notable example is the acid-catalyzed, one-pot reaction of cyanoguanidine, an amine, and an aldehyde. researchgate.netmonash.edu This three-component condensation, often performed under microwave irradiation, initially forms a dihydrotriazine intermediate. researchgate.netnih.gov This intermediate can then undergo dehydrogenative aromatization upon treatment with a base, all within the same pot, to yield the final 1,3,5-triazine product. researchgate.netnih.govmonash.edu This approach has been used to create large libraries of diverse triazine compounds. nih.gov

Another MCR involves the reaction of isothiocyanates with aryl amidines in the presence of a base, which can also be accelerated by microwave heating, to produce 1,3,5-triazine derivatives in a concise, one-pot fashion. researchgate.net

Catalyst-Mediated Synthesis of 2-(Methylsulfanyl)-1,3,5-triazine Analogues

The use of catalysts can enhance the efficiency, selectivity, and scope of triazine synthesis. Both metal-based and organocatalysts have been employed.

An efficient copper-catalyzed reaction between 1,1-dibromoalkenes and biguanides provides a mild route to substituted 2,4-diamino-1,3,5-triazines in good yields. organic-chemistry.org This method tolerates a range of functional groups on the alkene substrate. organic-chemistry.org In other developments, 2,4,6-trichloro-1,3,5-triazine (TCT) itself has been used as an organocatalyst for reactions like the dehydrative glycosylation to form 2-deoxy glycosides, highlighting the versatile roles triazine compounds can play in synthesis. nih.gov

For the synthesis of this compound analogues, catalysts can be employed in the oxidation of the sulfur atom. For instance, the methylthio (–SCH₃) group can be oxidized to a methylsulfonyl (–SO₂CH₃) group. While not directly synthesizing the triazine ring, this catalytic transformation is crucial for creating derivatives with different electronic properties. Molybdenum or tungsten catalysts are used for the oxidation of 2-(methylthio) groups to 2-(methylsulfonyl) groups in related heterocyclic systems like thiadiazoles, a strategy that is applicable to triazines. wipo.int Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have also been shown to accelerate nucleophilic substitution reactions on the triazine core, improving the efficiency of introducing various functional groups. mdpi.com

Atom Economy and Green Chemistry Principles in 1,3,5-Triazine Synthesis

The synthesis of 1,3,5-triazine and its derivatives, including the target compound this compound, is increasingly being scrutinized through the lens of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netacs.org Key considerations in this context are atom economy, energy efficiency, use of safer solvents, and the development of catalytic methods. acs.orgnih.gov

The drive towards more sustainable practices is motivated by the environmental impact associated with traditional chemical syntheses, which often involve hazardous solvents, high energy consumption, and the production of significant waste. researchgate.netnih.gov For 1,3,5-triazines, which have widespread applications, developing environmentally benign synthetic protocols is a critical goal for the chemical industry. researchgate.netnih.gov

Atom Economy in 1,3,5-Triazine Synthesis

Atom economy, a core principle of green chemistry developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgprimescholars.com The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100

In contrast, modern synthetic strategies focus on cycloaddition or cyclotrimerization reactions that can, in principle, achieve 100% atom economy by incorporating all reactant atoms into the triazine ring structure. nih.govchim.it

Modern Green Synthetic Approaches

Research has focused on several innovative techniques to align the synthesis of 1,3,5-triazines with green chemistry principles. These methods offer significant advantages over classical heating approaches, which are often energy- and time-intensive. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for the green synthesis of 1,3,5-triazine derivatives. chim.itmdpi.com This technique provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. chim.it Solvent-free conditions can sometimes be employed, further enhancing the environmental credentials of the synthesis. chim.it For example, the preparation of both symmetrical and unsymmetrical 1,3,5-triazines has been achieved in good to excellent yields under solvent-free microwave conditions. chim.it

Sonochemical Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. nih.govresearchgate.net A sonochemical protocol for synthesizing 1,3,5-triazine derivatives has been developed that allows for reactions to be completed in as little as five minutes with yields often exceeding 75%. nih.govresearchgate.net A key advantage of this method is the use of water as a solvent, avoiding hazardous organic solvents like DMF or THF that are common in traditional methods. nih.govresearchgate.net A comparative analysis using the DOZN™ 2.0 tool indicated that a sonochemical approach was significantly "greener" than a classical heating method, particularly in terms of energy efficiency. nih.gov

Catalytic Methods

The use of catalysts is a cornerstone of green chemistry as it can enable reactions with higher efficiency and selectivity while reducing waste. acs.org

Iron Catalysis : An atom-efficient method for synthesizing 2,4,6-triaryl-1,3,5-triazines involves the iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide (NH₄I) as the sole nitrogen source. This process works under an air atmosphere and provides a straightforward route to triazines. nih.gov

Copper Catalysis : Copper(II) acetate (B1210297) (Cu(OAc)₂) has been used as an efficient catalyst for the aerobic oxidative coupling of alcohols and amidine hydrochlorides. rsc.orggoogle.com This method avoids the need for strong bases or external organic oxidants, proceeding in the air to produce 1,3,5-triazine derivatives in good to excellent yields. rsc.org

Supported Reagents : Heterogeneous catalysts, such as Lewis acids supported on silica (B1680970) gel, offer a green alternative to conventional catalysts. chim.it They are effective for the cyclotrimerization of nitriles to form 1,3,5-triazines and can be recovered and reused, simplifying product purification and reducing waste. chim.it

Comparative Research Findings

The shift from traditional to greener synthetic methodologies for 1,3,5-triazines is supported by comparative data demonstrating improvements in efficiency and environmental impact.

Table 1: Comparison of Synthetic Methods for 1,3,5-Triazine Derivatives

| Method | Typical Conditions | Reaction Time | Yield | Green Chemistry Advantages |

|---|---|---|---|---|

| Classical Heating | Organic solvents (DMF, THF), high temperatures | Several hours (e.g., 16 h) | Variable | - |

| Microwave-Assisted | Solvent-free or minimal solvent, microwave irradiation | Minutes | Good to Excellent | Reduced reaction time, energy efficiency, less solvent waste. chim.itmdpi.com |

| Sonochemical | Water as solvent, ultrasound irradiation (e.g., 70% amplitude) | ~5 minutes | >75% | Use of water as a safe solvent, rapid reaction, high energy efficiency. nih.govresearchgate.net |

| Cu-Catalyzed | Cu(OAc)₂, air atmosphere, 110-120 °C | 12-24 hours | Good to Excellent | Avoids strong bases and organic oxidants, uses air as an oxidant. rsc.orggoogle.com |

| Fe-Catalyzed | Iron catalyst, NH₄I, air atmosphere | Not specified | 18-72% | Atom-efficient, uses an inexpensive catalyst and nitrogen source. nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Methylsulfanyl 1,3,5 Triazine and Derived Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(methylsulfanyl)-1,3,5-triazine and its derivatives. While specific NMR data for the parent compound is not extensively reported in publicly available literature, analysis of related structures provides a strong foundation for predicting its spectral characteristics. Techniques such as ¹H and ¹³C NMR, along with two-dimensional methods like COSY and HMBC, are crucial for assigning proton and carbon signals and establishing through-bond correlations.

In derivatives of 1,3,5-triazine (B166579), the chemical shifts of the triazine ring protons and carbons are influenced by the nature of the substituents. For the parent 1,3,5-triazine, the carbon atoms resonate at approximately 166.3 ppm in CDCl₃ sigmaaldrich.com. The introduction of a methylsulfanyl group is expected to influence the chemical shifts of the adjacent carbon atoms due to its electronic effects.

For instance, in N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide, the methylsulfanyl protons (S-CH₃) appear as a singlet at δ 2.29 ppm in DMSO-d₆. spectrabase.com The ¹³C NMR spectrum of this derivative shows signals for the triazine ring carbons within the range of δ 159-181 ppm. spectrabase.com In another example, 2-(5-Methylfuran-2-yl)-5-(methylsulfonyl)- spectrabase.comnih.govpublish.csiro.autriazolo[1,5-a] nih.govnih.govepa.govtriazin-7-amine, the ¹H NMR spectrum shows aromatic protons for the triazine and furan (B31954) rings between δ 6.5 and 8.3 ppm. nih.gov

Detailed ¹H and ¹³C NMR data for various substituted triazine derivatives are available and serve as valuable references for structural elucidation. nih.govmdpi.com The analysis of coupling patterns and chemical shifts allows for the precise mapping of the molecular framework.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Triazine Derivatives

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide | DMSO-d₆ | 2.29 (s, 3H, CH₃), 7.35 (s, 2H, NH₂), 7.54–7.64 (m, 3H, Ar-H), 7.96–7.98 (d, 2H, Ar—H), 11.83 (s, 1H, NH) | 125.30, 127.75, 128.75, 132.79, 140.85, 159.76, 163.42, 180.34 | spectrabase.com |

| 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | DMSO-d₆ | 1.45 (s, 4H, 2CH₂), 1.56 (s, 2H, CH₂), 3.67 (s, 12H, 4 NCH₂-, 2 OCH₂−), 7.29–7.38 (m, 3H, 1H-3,4,5), 7.57 (d, 4H, J = 6.5 Hz, 2H-2,6), 8.02 (s, 1H, CH), 10.61 (s, 1H, NH) | 24.4, 25.4, 43.4, 126.2, 128.7, 128.8, 135.2, 141.0, 164.2, 164.5 | nih.gov |

| 1,3,5-Triazine | CDCl₃ | - | 166.3 | sigmaaldrich.com |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI/MS)

Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of this compound and its analogs. The nominal molecular weight of this compound (C₄H₅N₃S) is 127.17 g/mol . nih.govchemnet.com High-resolution mass spectrometry (HRMS) provides precise mass measurements, which are crucial for confirming the elemental composition of the molecule.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of triazine derivatives, often revealing the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can elucidate the fragmentation patterns, providing valuable structural information. For related triazole and thiadiazole systems, fragmentation often involves the loss of small neutral molecules like N₂. nist.gov

Table 2: Molecular Weight and Mass Spectrometry Data for this compound and a Derivative

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry Data (m/z) | Reference |

| This compound | C₄H₅N₃S | 127.17 | Not available | nih.govchemnet.com |

| 2-(5-Methylfuran-2-yl)-5-(methylsulfonyl)- spectrabase.comnih.govpublish.csiro.autriazolo[1,5-a] nih.govnih.govepa.govtriazin-7-amine | C₉H₈N₆O₃S | 280.26 | 281.2 [M+1]⁺ | nih.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound and its derivatives. The spectra of these compounds are characterized by vibrations of the triazine ring, the C-S bond, and the methyl group.

For the parent 1,3,5-triazine, characteristic ring vibrations are observed in the IR spectrum. researchgate.net In derivatives, the positions of these bands can shift depending on the nature of the substituents. For instance, in N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide, IR (KBr) absorptions are observed at 3261 and 3202 cm⁻¹ (N-H stretching), 3065 cm⁻¹ (Ar-C-H stretching), and 2931 and 2813 cm⁻¹ (methyl C-H stretching). spectrabase.com The C=N stretching vibrations within the triazine ring typically appear in the region of 1500-1600 cm⁻¹.

In a related compound, 2-(5-methylfuran-2-yl)-5-(methylsulfonyl)- spectrabase.comnih.govpublish.csiro.autriazolo[1,5-a] nih.govnih.govepa.govtriazin-7-amine, the triazole/triazine ring vibrations are found in the 1508–1654 cm⁻¹ range. nih.gov The characteristic S=O stretches of the sulfonyl group appear at 1303–1342 cm⁻¹. nih.gov For this compound, one would expect to observe C-H stretching vibrations of the methyl group around 2900-3000 cm⁻¹, along with characteristic triazine ring vibrations and C-S stretching bands.

Table 3: Characteristic IR Absorption Bands for Substituted Triazine Derivatives

| Compound Name | IR (KBr, cm⁻¹) | Assignment | Reference |

| N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide | 3261, 3202 | N-H stretching | spectrabase.com |

| 3065 | Ar-C-H stretching | spectrabase.com | |

| 2931, 2813 | Methyl C-H stretching | spectrabase.com | |

| 1555 | C=C stretching | spectrabase.com | |

| 1358, 1141 | SO₂ stretching | spectrabase.com | |

| 2-(5-Methylfuran-2-yl)-5-(methylsulfonyl)- spectrabase.comnih.govpublish.csiro.autriazolo[1,5-a] nih.govnih.govepa.govtriazin-7-amine | 1508–1654 | Triazole/triazine ring vibrations | nih.gov |

| 1303–1342 | Sulfonyl (S=O) stretches | nih.gov |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for compounds in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not reported in the searched literature, the structures of several closely related derivatives have been determined, offering valuable insights into the geometry of the 1,3,5-triazine core.

The 1,3,5-triazine ring is generally found to be planar or nearly planar. For example, in the crystal structure of N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide, the triazine ring is essentially planar. spectrabase.com The crystal structure of 3-methylsulfanyl-5-phenyl-1,2,4-triazine shows that the triazine and phenyl rings are nearly coplanar, with a dihedral angle of 11.77 (7)°. nih.gov In the solid state, molecules of this derivative are linked by π–π stacking interactions. nih.gov

The crystal structure of a more complex s-triazine hydrazone derivative revealed a triclinic crystal system with the s-triazine core being almost planar. nih.gov The analysis of these and other triazine derivatives indicates that the solid-state packing is often governed by a combination of hydrogen bonding and π–π stacking interactions, which dictate the supramolecular architecture.

Table 4: Crystallographic Data for Representative Triazine Derivatives

| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |

| 3-Methylsulfanyl-5-phenyl-1,2,4-triazine | Monoclinic | P2₁/c | Dihedral angle of 11.77 (7)° between triazine and phenyl rings; π–π stacking interactions. | nih.gov |

| N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide | Monoclinic | P2₁/c | Unexpected imino-dihydro-triazine tautomer; molecules linked by hydrogen bonds. | spectrabase.com |

| Isatin-s-triazine hydrazone derivative (6c) | Triclinic | P-1 | s-Triazine core is nearly planar; packing involves various non-covalent interactions. | nih.gov |

| 2,4,6-triamino-1,3,5-triazine (melamine) | Monoclinic | P2₁/c | - | spectrabase.com |

Advanced Spectroscopic Probes for Reaction Monitoring and Mechanistic Studies

Advanced spectroscopic techniques can be employed to monitor the formation of this compound and to study the mechanisms of its reactions in real-time. For instance, in situ FT-IR or Raman spectroscopy can track the consumption of reactants and the appearance of product-specific vibrational bands during a synthesis. This allows for the optimization of reaction conditions and provides insights into reaction kinetics and intermediates.

Similarly, time-resolved NMR spectroscopy can be a powerful tool for mechanistic investigations, allowing for the direct observation of reactive intermediates and the elucidation of reaction pathways. While specific applications of these advanced techniques to this compound are not detailed in the available literature, their general utility in studying reaction mechanisms of heterocyclic compounds is well-established. For example, the synthesis of triazine derivatives often involves multi-step reactions, including cyclization and substitution, where in situ monitoring could provide valuable mechanistic details. mdpi.com The electronic effects of the methylsulfanyl group, being electron-donating, are expected to influence the reactivity of the triazine ring, a feature that could be probed using these advanced spectroscopic methods.

Theoretical and Computational Investigations of 2 Methylsulfanyl 1,3,5 Triazine

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of molecules like 2-(methylsulfanyl)-1,3,5-triazine. These methods provide information on molecular geometry, orbital energies, and thermodynamic properties.

For various substituted s-triazine derivatives, DFT calculations have been used to predict geometries, heats of formation, and other energetic properties. researchgate.net For instance, studies on s-triazine derivatives with different substituents (such as -NO2, -NH2, and -N3) attached to the triazine ring via a C-N linkage have shown that the nature of the substituent significantly influences the energetic properties. researchgate.net Among these, azido (B1232118) (-N3) derivatives were found to have very high heats of formation. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity. irjweb.com A smaller gap generally implies higher reactivity. For a related N-(1H-benzo[d]imidazol-2-yl) methyl)-1,2,4-triazin-3-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating its chemical reactivity. irjweb.com In another study on substituted s-triazines, the introduction of nitro groups was found to decrease the HOMO-LUMO gap, suggesting increased reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another computational method used to understand molecular electronic structures by localizing orbitals into chemically significant bonds and lone pairs. nih.gov This analysis provides insights into intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. For a series of symmetrical N2,N4,N6-trisubstituted-1,3,5-triazines, NBO analysis revealed that interactions between bonding and antibonding orbitals lead to significant electron density delocalization, stabilizing the molecular system. nih.gov

Table 1: Calculated Energetic Properties of a Related Triazine Derivative (N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine) irjweb.com

| Parameter | Value |

| HOMO Energy | -6.2967 eV |

| LUMO Energy | -1.8096 eV |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV |

| Chemical Hardness (η) | 2.2435 eV |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally. For the 1,3,5-triazine (B166579) core, these studies often focus on nucleophilic substitution reactions, as the triazine ring is susceptible to attack by nucleophiles. nih.gov

The reactivity of the 1,3,5-triazine ring is highly dependent on its substituents. Electron-withdrawing groups enhance its reactivity towards nucleophiles, while electron-donating groups decrease it. nih.gov The substitution of chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) scaffold is a well-studied example, where the reaction conditions can be controlled to achieve selective substitution. csic.es

Studies on the reaction of 1,2,3-triazines with amidines have shown that these can proceed as a stepwise addition-cyclization reaction through polar intermediates. nih.gov Computational analysis using the distortion/interaction model can be employed to predict the reactivities in such cycloaddition reactions. nih.gov

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are widely used to predict spectroscopic parameters such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These calculated spectra can aid in the interpretation of experimental data and the structural elucidation of molecules.

For various triazine derivatives, DFT calculations have been successfully used to predict and correlate spectroscopic data. For example, in a study of novel 1,3,5-triazinyl aminobenzenesulfonamides, the calculated IR spectra and NMR chemical shifts were in good agreement with experimental data. mdpi.com Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra (UV-Vis). rsc.orgnih.gov TD-DFT calculations on Ru(II) complexes containing 2,4,6-tris(2-pyridyl)-1,3,5-triazine helped to support the experimental UV-Vis data. rsc.org

The predicted 1H NMR spectrum of the parent 1,3,5-triazine shows a single peak due to the equivalence of the three protons. chemicalbook.com For 2-methyl-1,3,5-triazine, two distinct signals are expected due to the different chemical environments of the ring protons and the methyl protons. nih.govdocbrown.info For this compound, one would expect signals for the methyl protons and the two different types of protons on the triazine ring.

Table 2: Experimental Spectroscopic Data for Related Triazine Compounds

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

| N2,N4,N6-Tri-p-tolyl-1,3,5-triazine-2,4,6-triamine (S2) nih.gov | 8.53 (d), 7.58 (d), 3.70 (s), 1.25 (s) | 164.05, 134.83, 132.37, 132.03, 122.78, 67.09 | 3337.57 (NH), 1620.21 (C=C), 1577.77 (N-H bend), 1400.32 (C-N) |

| Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate (5f) nih.gov | 9.29 (s), 8.49–8.43 (m), 7.47 (dq), 3.99 (s) | 166.4, 164.5, 158.6, 138.4, 135.2, 130.4, 129.1, 121.8, 52.8, 52.7 | 1722, 1582, 1426, 1296, 1130, 790, 651 |

| Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate (5j) nih.gov | 9.27–9.24 (m), 8.51–8.45 (m), 7.04–6.98 (m), 4.00–3.96 (m), 3.89 (dd) | 167.1, 164.8, 163.0, 158.5, 131.0, 129.4, 120.8, 114.3, 55.6, 52.6 | 2955, 1720, 1585, 1426, 1297, 1160, 1131, 1025, 848, 799 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and intermolecular interactions. ekb.eg For flexible molecules, MD simulations can explore the potential energy surface and identify stable conformers.

In the context of triazine derivatives, MD simulations have been employed to study the binding of inhibitors to biological targets. mdpi.comekb.eg For example, a 100 ns MD simulation of an s-triazine-based inhibitor in complex with the MMP-10 active site was used to assess the stability and interaction network of the ligand. ekb.eg Parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA) are typically analyzed to understand the dynamic behavior of the system. ekb.eg

For this compound, the primary conformational flexibility would arise from the rotation around the C-S bond of the methylsulfanyl group. MD simulations could be used to study the preferred orientation of this group relative to the triazine ring and to investigate its interactions with solvent molecules or other species in a condensed phase.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity and Selectivity (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. While often used in drug design to predict biological activity, QSAR models can also be developed to predict chemical reactivity and selectivity.

For a series of novel 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-benzenesulfonamides, QSAR studies were performed to correlate their cytotoxic activity with various molecular descriptors. nih.gov These descriptors can be topological (2D) or conformational (3D) and are used to build predictive models using techniques like multiple linear regression (MLR). nih.gov

In the context of chemical reactivity, QSAR models could be developed for a series of substituted triazines to predict their reaction rates or equilibrium constants for a specific reaction, such as nucleophilic aromatic substitution. The descriptors in such a model could include electronic parameters (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume), and thermodynamic parameters (e.g., heat of formation). While specific QSAR studies on the chemical reactivity of this compound are not available, this approach could be valuable for predicting its behavior in various chemical transformations. For instance, a QSAR study on 5-Aryl-6-(4-methylsulfonyl)-3-(metylthio)-1,2,4-triazine derivatives was used to rationalize their COX-1/COX-2 inhibitory activity. nih.gov

Applications of 2 Methylsulfanyl 1,3,5 Triazine in Modern Organic Synthesis and Materials Science

Strategic Role as a Synthetic Building Block for Complex Heterocyclic Systems

The primary role of 2-(methylsulfanyl)-1,3,5-triazine in organic synthesis is that of a reactive building block for constructing more complex molecules, particularly other heterocyclic systems. The 1,3,5-triazine (B166579) ring is highly electron-deficient, which activates the substituent at the C2 position toward nucleophilic aromatic substitution (SNAr).

The methylsulfanyl group (-SCH₃) is a competent leaving group, which can be readily displaced by a variety of nucleophiles. This reactivity is analogous to that of the more common chloro-substituted triazines. csic.es The substitution of the methylsulfanyl group allows for the introduction of diverse functionalities onto the triazine core. For instance, reactions with oxygen nucleophiles (alkoxides, phenoxides) or nitrogen nucleophiles (amines) can be used to synthesize a wide array of substituted triazines. csic.es

Research has demonstrated the synthesis of α-(1,3,5-triazinylthio)-ketones from 1,3,5-triazine-2-thiols, showcasing the reactivity at the carbon-sulfur bond which is central to the utility of this compound. bohrium.com Furthermore, the synthesis of more complex molecules often involves the initial substitution of a chloro-triazine with a thiomethoxide, implying the methylsulfanyl group is installed as a reactive handle for subsequent transformations. This step-wise approach allows for the controlled and selective synthesis of unsymmetrically substituted triazines, which are valuable precursors for pharmaceuticals, agrochemicals, and materials science. nih.gov

Table 1: Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Product Type | Significance |

|---|---|---|

| Alcohols (R-OH) | 2-Alkoxy-1,3,5-triazines | Introduction of alkoxy groups |

| Phenols (Ar-OH) | 2-Phenoxy-1,3,5-triazines | Access to arylether derivatives |

| Amines (R₂NH) | 2-Amino-1,3,5-triazines | Formation of key pharma scaffolds |

Precursor Chemistry in the Development of Nitrogen-Rich Scaffolds

Nitrogen-rich compounds are of significant interest for applications ranging from energetic materials to pharmaceuticals due to their high heats of formation and ability to engage in extensive hydrogen bonding. The this compound scaffold is an excellent starting point for synthesizing such molecules.

The reactivity of the methylsulfanyl group allows for its displacement by nitrogen-based nucleophiles like hydrazines, azides, and complex amines to construct fused heterocyclic systems and other nitrogen-dense structures. For example, the reaction of a methylsulfanyl-triazine with hydrazine (B178648) or its derivatives can initiate a condensation cascade to form fused ring systems like triazolo-triazines. While specific examples for the 1,3,5-triazine isomer are specialized, the principle has been demonstrated in the synthesis of pyrazolo[4,3-e] Current time information in Bangalore, IN.smolecule.comtriazine from a 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine precursor, highlighting the vital role of the methylsulfanyl group in the cyclization process. mdpi.com This strategy provides access to scaffolds that are otherwise difficult to synthesize.

The synthesis of these nitrogen-rich systems is foundational for creating compounds with specific biological activities or material properties.

Applications in Polymer and Advanced Materials Chemistry

The s-triazine ring is a robust and planar scaffold that has been widely incorporated into polymers and advanced materials to impart specific properties such as thermal stability, flame retardancy, and defined electronic characteristics.

This compound can function as a precursor to monomers used in polymerization. By replacing the methylsulfanyl group with a polymerizable moiety, such as a vinyl group or an acrylate, the triazine core can be incorporated into a polymer backbone. Alternatively, if the triazine ring is further substituted with other reactive groups, it can serve as a crosslinker, connecting multiple polymer chains to form a durable network. Triazine-based dendrimers and star-shaped polymers, for example, often begin with a central triazine core that is sequentially functionalized. rsc.org The use of triazines as unimolecular initiators for controlled radical polymerization further underscores their versatility in polymer chemistry.

Functional materials with tailored optical, electronic, or recognition properties often rely on the s-triazine core. Triazine derivatives are used in the development of electroluminescent materials, organic light-emitting diodes (OLEDs), and fluorescent sensors. The synthetic strategy often involves using a tri-substituted triazine as a central core, from which functional arms (chromophores) radiate. This compound is a key intermediate in this process, allowing for the precise introduction of one of these functional arms via substitution of the -SCH₃ group.

Utilization in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The 1,3,5-triazine scaffold is an exceptionally useful building block in this field for constructing discrete, monodisperse oligomers with defined shapes and functionalities, such as linear and branched oligomers, macrocycles, and dendrimers. rsc.orgnih.gov

These structures are designed to act as synthetic receptors (hosts) for specific guest molecules. The construction of these complex hosts often begins with simple, reactive triazine derivatives. This compound can serve as a starting point for building these large architectures. Through sequential substitution reactions, large macrocycles or cage-like molecules can be assembled. The planar and electron-deficient nature of the triazine rings, combined with the appended functionalities, allows for the creation of well-defined cavities that can bind guests through interactions like hydrogen bonding, π-π stacking, and electrostatic forces. nih.gov

Table 2: Triazine-Based Supramolecular Architectures

| Architecture | Description | Synthetic Role of Precursor |

|---|---|---|

| Macrocycles | Cyclic oligomers forming a central cavity. | Serves as a corner or panel unit in the macrocyclic framework. nih.gov |

| Dendrimers | Highly branched, tree-like molecules. | Acts as the central core from which branches emanate. rsc.org |

| Linear Oligomers | Chain-like assemblies of triazine units. | Functions as a repeatable unit in the polymer-like chain. |

Role in Catalysis as Ligands or Precursors

The nitrogen atoms in the 1,3,5-triazine ring possess lone pairs of electrons, making them effective coordination sites for metal ions. This property allows triazine derivatives to be used as ligands in coordination chemistry and catalysis. nih.gov

This compound can serve as a precursor for more complex ligands. For instance, the methylsulfanyl group can be replaced by a nucleophile containing another donor atom, such as a phosphine (B1218219) or a pyridine. This would create a multi-dentate ligand capable of strongly binding to a metal center, forming a stable catalyst. Ligands containing both soft (phosphine, thioether) and hard (triazine nitrogen) donor atoms are valuable in catalysis for their ability to tune the electronic properties of the metal center. Furthermore, triazines containing both sulfur and amine groups have been shown to act as polydentate ligands that form stable complexes with transition metals, which is relevant for both analytical chemistry and catalysis.

Agrochemical Synthesis Research and Development of Novel Scaffolds

The 1,3,5-triazine ring is a foundational scaffold in the development of new agrochemicals due to its versatile and highly adaptable chemical nature. mdpi.comnih.gov The precursor for many of these developments is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The three chlorine atoms on this molecule can be substituted in a controlled, stepwise manner by reacting with various nucleophiles containing nitrogen, oxygen, or sulfur. mdpi.comnih.gov This sequential substitution allows for the creation of a diverse library of compounds from a single starting material. nih.gov The planar, hexagonal structure of the 1,3,5-triazine core is a key feature in its use as a building block for complex molecules. mdpi.com

Research into novel agrochemical scaffolds has utilized this compound and its derivatives to create new classes of potential herbicides, fungicides, and insecticides. The methylsulfanyl group (-SCH3) itself can be a site for further chemical modification, or it can be retained in the final structure while other positions on the triazine ring are altered.

One area of investigation involves the synthesis of novel 2-(benzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazines. These compounds share the 1,3,5-triazine skeleton with established herbicides but feature a single amino group and different molecular shapes. nih.gov Studies have focused on the synthesis and binding patterns of these new analogues to understand their mode of action at a molecular level, without detailing their biological effectiveness. nih.gov

Further synthetic research has led to the creation of compounds like 2-(2-Chlorophenylamino)-4-methylsulfanyl-1,3,5-triazine. researchgate.net Crystallographic studies of such molecules reveal structural details, for instance, the dihedral angle between the triazine ring and the phenyl plane, which is 54.35 (4)°. researchgate.net This type of structural analysis is crucial in the rational design of new agrochemical candidates.

The development of fused heterocyclic systems incorporating the triazine structure is another active research direction. For example, novel 2-methylsulfanyl-4H- Current time information in Bangalore, IN.unb.cacore.ac.uktriazolo[1,5-a]quinazolin-5-one derivatives have been synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks. researchgate.net The resulting triazoloquinazoline structure can then undergo further chemical transformations at its lactam moiety to generate a variety of related derivatives. researchgate.net Similarly, phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine has been used as a pivotal intermediate to synthesize 3-methyl-5-(methylsulfanyl)-1-phenyl-1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.unb.cacore.ac.uktriazine. mdpi.com

The research has also explored the synthesis of triazole derivatives, which are significant heterocyclic moieties in their own right, often incorporated into larger molecules containing the triazine core. researchgate.netresearchgate.net For instance, new thiazolidinone derivatives have been synthesized and evaluated structurally, contributing to the library of potential agrochemical scaffolds. researchgate.net

Table 1: Examples of Synthesized Triazine-Based Agrochemical Scaffolds

| Compound Name | Starting Materials/Key Intermediates | Research Focus |

|---|---|---|

| 2-(Benzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazines | 2,4,6-Trichloro-1,3,5-triazine, various benzylamines | Synthesis of novel herbicides with a different substitution pattern and molecular shape compared to atrazine (B1667683). nih.gov |

| 2-(2-Chlorophenylamino)-4-methylsulfanyl-1,3,5-triazine | Not specified | Crystal structure analysis to understand molecular geometry. researchgate.net |

| 2-Methylsulfanyl-4H- Current time information in Bangalore, IN.unb.cacore.ac.uktriazolo[1,5-a]quinazolin-5-one | Dimethyl-n-cyanoimidodithiocarbonate, 2-hydrazinobenzoic acid | Synthesis of fused heterocyclic systems and their subsequent chemical transformations. researchgate.net |

| 3-Methyl-5-(methylsulfanyl)-1-phenyl-1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.unb.cacore.ac.uktriazine | Phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine | Use of triazine hydrazones as intermediates for complex heterocyclic systems. mdpi.com |

Applications in Dye and Pigment Chemistry

The 1,3,5-triazine framework, particularly derivatives of cyanuric chloride, is of significant importance in the synthesis of reactive dyes. core.ac.ukchemicalbook.com Reactive dyes are colored compounds that form a covalent bond with the substrate they are applied to, such as cellulosic fibers, which results in excellent color fastness. chemicalbook.com The triazine ring acts as a reactive anchor, carrying one or more labile atoms (typically chlorine) that can be displaced by nucleophilic groups on the fiber. google.com

The synthesis of these dyes often involves the sequential reaction of cyanuric chloride with one or more chromophoric groups and other substituents. A chromophore is the part of the molecule responsible for its color. Common chromophores attached to the triazine core belong to the azo, anthraquinone, formazan, or phthalocyanine (B1677752) series. google.com

Azo dyes, which contain the functional group -N=N-, are a major class of dyes synthesized using triazine chemistry. unb.camdpi.com The synthesis is typically a two-step process: first, an aromatic amine is converted into a diazonium salt, which is then coupled with an aromatic compound, often another amine or a phenol, to form the azo linkage. unb.cayoutube.com When a triazine moiety is incorporated, it is usually attached to one of the aromatic components. For example, bifunctional reactive azo dyes have been synthesized from 2-chloro-4-[4ʹ-(β-sulphatoethyl)-sulphonyl-2-methoxyanilino]-6-(4ʹʹ-hydroxy-1ʹʹ-naphthyl)-s-triazine. core.ac.uk The presence of the triazine group in the dye molecule can improve fixation. core.ac.uk

Research has also focused on creating more complex dye structures, such as triazine-based azo-azomethine dyes. researchgate.netnih.gov For instance, macrocyclic azo-azomethine dyes have been synthesized and characterized, with studies investigating their spectroscopic properties in various solvents. nih.gov These studies explore concepts like solvatochromism, which is the change in color of a substance when it is dissolved in different solvents. researchgate.netnih.gov

The versatility of the triazine core allows for the synthesis of dyes with multiple reactive groups, known as bifunctional reactive dyes. core.ac.ukmjbas.com These dyes can react with the fiber at more than one point, leading to a higher degree of fixation. core.ac.uk For example, bis(dichlorotriazine) reactive dyes containing a 4,4'-diaminostilbene-2,2'-disulphonic acid fragment as a spacer between two chromophores have been synthesized and studied. uctm.edu

While this compound itself is not a dye, its derivatives are key intermediates in this field. The methylsulfanyl group can influence the reactivity of the triazine ring. For example, the 2-chloro-4-methylthio-s-triazinyl group has been studied for its reactivity, showing a high propensity to undergo alcoholysis, which is relevant for dyeing processes. researchgate.net

Table 2: Key Triazine-Based Structures in Dye Synthesis

| Dye or Intermediate Class | Key Structural Features | Role of Triazine Ring |

|---|---|---|

| Azo Reactive Dyes | Contains one or more -N=N- (azo) groups and a triazine ring. | Acts as a reactive handle for covalent bonding to fibers. core.ac.ukchemicalbook.com |

| Azo-Azomethine Dyes | Contains both azo (-N=N-) and azomethine (-CH=N-) linkages with a triazine core. | Forms the central scaffold for complex macrocyclic dye structures. researchgate.netnih.gov |

| Bifunctional Reactive Dyes | Possesses two reactive groups, often including a triazine ring. | Enhances the fixation of the dye to the substrate. core.ac.ukmjbas.com |

| 2-Chloro-4-methylthio-s-triazinyl Dyes | A triazine ring with one chlorine atom and one methylthio group. | The methylthio group modifies the reactivity of the chlorine atom, influencing the dyeing process. researchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-trichloro-1,3,5-triazine |

| 2-(Benzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazine |

| 2-(2-Chlorophenylamino)-4-methylsulfanyl-1,3,5-triazine |

| 2-Methylsulfanyl-4H- Current time information in Bangalore, IN.unb.cacore.ac.uktriazolo[1,5-a]quinazolin-5-one |

| Dimethyl-n-cyanoimidodithiocarbonate |

| 2-Hydrazinobenzoic acid |

| Phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine |

| 3-Methyl-5-(methylsulfanyl)-1-phenyl-1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.unb.cacore.ac.uktriazine |

| 2-Chloro-4-[4ʹ-(β-sulphatoethyl)-sulphonyl-2-methoxyanilino]-6-(4ʹʹ-hydroxy-1ʹʹ-naphthyl)-s-triazine |

| 4,4'-Diaminostilbene-2,2'-disulphonic acid |

Derivatives and Analogues of 2 Methylsulfanyl 1,3,5 Triazine: Synthesis and Structure Reactivity Relationships

Synthetic Approaches to Diversely Substituted Triazines

The synthesis of diversely substituted 1,3,5-triazines is a cornerstone of heterocyclic chemistry, with several strategic approaches available. The most prevalent method involves the sequential nucleophilic substitution of chlorine atoms from the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govgoogle.comnih.gov This method's utility is enhanced by the decreasing reactivity of the triazine ring with each successive substitution, allowing for controlled, stepwise introduction of different nucleophiles such as amines, alcohols, and thiols at specific temperatures to yield asymmetrically substituted triazines. nih.govgoogle.com

Alternative strategies focus on constructing the triazine ring itself. These include:

Cyclotrimerization Reactions : Symmetrical 1,3,5-triazines can be prepared by the trimerization of nitriles, such as cyanogen (B1215507) chloride. nih.gov Metal-catalyzed cyclization of aldehydes with a nitrogen source like ammonium (B1175870) iodide, often using an iron catalyst, also provides a route to tri-substituted triazines. organic-chemistry.org

Multi-component Reactions : Unsymmetrical triazines can be efficiently synthesized through one-pot, multi-component reactions. An example is the base-mediated reaction involving imidates, guanidines, and aldehydes. nih.gov

Copper-Catalyzed Reactions : Ullmann-type copper-catalyzed reactions have been shown to be effective, offering shorter reaction times and potentially higher yields for producing di- and tri-substituted triazines from dichlorotriazinyl precursors. Current time information in Bangalore, IN. Another copper-catalyzed approach involves the reaction of 1,1-dibromoalkenes with biguanides. nih.gov

Microwave-Assisted Synthesis : To align with green chemistry principles, microwave irradiation has been utilized to accelerate reactions and develop environmentally friendly synthetic protocols for 1,3,5-triazine (B166579) derivatives. nih.govgoogle.com

Ring Transformation : In some cases, triazine derivatives can be synthesized through the chemical transformation of other heterocyclic systems, such as 1,3,5-oxadiazines. google.com

These varied synthetic routes provide chemists with a robust toolkit for accessing a wide range of substituted 1,3,5-triazines, which can then be further modified.

Systematic Functionalization of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group on the 1,3,5-triazine ring is not merely a passive substituent; it is a versatile functional handle that can be systematically modified to create diverse analogues. The two primary pathways for its functionalization are displacement by nucleophiles and oxidation of the sulfur atom.

Displacement by Nucleophiles: The methylsulfanyl group, and more so its oxidized form, the methylsulfonyl group (-SO₂CH₃), can act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups at the C2 position. The triazine ring is highly electron-deficient, which facilitates nucleophilic attack. The ease of this displacement makes 2-(methylsulfanyl)- and 2-(methylsulfonyl)-triazines valuable intermediates. For instance, the methylsulfonyl group has been used as a leaving group in the synthesis of hyperbranched poly(arylene pyrimidine (B1678525) ether)s, highlighting its utility in polymerization reactions. rsc.org Prominent herbicides like ametryn (B1665967) and simetryn (B1662803) are synthesized from precursors where a chloro group is first substituted by amines, followed by reaction with a methylating agent to install the methylsulfanyl group. nih.govnih.gov

Oxidation to Sulfoxide (B87167) and Sulfone: The sulfur atom in the methylsulfanyl group can be oxidized to form the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) derivatives. The methylsulfonyl group is a strong electron-withdrawing group, which significantly increases the electrophilicity of the triazine ring carbon to which it is attached. This heightened reactivity makes the methylsulfonyl group an excellent leaving group for subsequent SNAr reactions. Various oxidizing agents can be employed for this transformation, with reagents like hydrogen peroxide, often in the presence of a catalyst such as a molybdenum or tungsten complex, being effective for converting methylthio-thiadiazoles to their sulfone counterparts, a reaction chemistry applicable to triazines. wipo.intgoogle.com

The table below summarizes the key functionalization strategies for the methylsulfanyl group.

| Functionalization Strategy | Reagents/Conditions | Resulting Group | Significance |

| Nucleophilic Substitution | Various Nucleophiles (e.g., R-NH₂, R-OH, R-SH), Base | -NHR, -OR, -SR | Introduction of diverse functional groups. |

| Oxidation to Sulfoxide | Mild Oxidizing Agent (e.g., m-CPBA) | -SOCH₃ | Intermediate reactivity. |

| Oxidation to Sulfone | Strong Oxidizing Agent (e.g., H₂O₂, KMnO₄) | -SO₂CH₃ | Activates the ring for further substitution; excellent leaving group. |

Exploration of Structural Variations on the 1,3,5-Triazine Core

Starting from a 2-(methylsulfanyl)-1,3,5-triazine core, a vast chemical space can be explored by introducing a wide variety of substituents at the C4 and C6 positions. The primary method for achieving this diversity is the sequential substitution of chloro- or other leaving groups from a suitable precursor, such as 2-(methylsulfanyl)-4,6-dichloro-1,3,5-triazine.

Research has demonstrated the incorporation of numerous functional groups, leading to both symmetrical and non-symmetrical di- and tri-substituted triazines. nih.gov These structural variations are crucial for tuning the molecule's physicochemical and biological properties.

Key structural variations include:

Amino Substituents : A broad range of amines, including simple alkylamines, arylamines (e.g., fluoroanilines), and more complex heterocyclic amines (e.g., 2-aminopyrazine), have been successfully introduced onto the triazine core. google.comnih.govwipo.int

Oxygen- and Sulfur-Based Nucleophiles : Alcohols, phenols, and thiols can be attached to the triazine ring, creating ethers and thioethers, respectively. nih.govgoogle.com An example includes the reaction with 4-hydroxycoumarin (B602359) to generate hybrid molecules. google.com

Carbon-Based Substituents : Aryl and heteroaryl groups can be installed using modern cross-coupling techniques, such as the Suzuki coupling reaction with boronic acids. nih.gov

Hybrid Molecules : The triazine scaffold has been combined with other biologically relevant moieties, such as genistein (B1671435) and benzimidazole, to create hybrid compounds with potentially synergistic or multi-target activities. caymanchem.com

Star-Shaped Architectures : The C₃ symmetry of the 1,3,5-triazine ring makes it an ideal core for constructing star-shaped (D-π)₃-A molecules, which have applications in materials science due to their unique electronic and photophysical properties. rsc.org

The following table showcases examples of diverse substituents incorporated into the 1,3,5-triazine core.

| Substituent Class | Specific Examples | Synthetic Method | Reference |

| Amines | Ethylamine, Isopropylamine, Aryl amines | Nucleophilic Substitution | nih.govnih.gov |

| Oxygen Nucleophiles | 4-Hydroxycoumarin, Alcohols | Nucleophilic Substitution | google.com |

| Aryl Groups | (4-hydroxyphenyl) | Suzuki Coupling | nih.gov |

| Heterocycles | 2-Amino pyrazine, Benzimidazole | Nucleophilic Substitution | google.comcaymanchem.com |

Investigation of Structure-Reactivity Relationships in Derivatized this compound Systems

The relationship between the structure of a triazine derivative and its chemical reactivity is a critical aspect of its chemistry. The electronic nature of the substituents on the 1,3,5-triazine ring profoundly influences its reactivity.

A foundational principle is observed in the synthesis from cyanuric chloride: the substitution of one chlorine atom with an electron-donating group (like an amine) deactivates the remaining chlorine atoms towards further nucleophilic attack. nih.gov This predictable modulation of reactivity allows for the controlled, sequential synthesis of asymmetrically substituted triazines.

Conversely, attaching strong electron-withdrawing groups to the triazine ring enhances its electrophilicity and reactivity. For instance, the methylsulfonyl (-SO₂CH₃) group makes the carbon atom it is attached to highly susceptible to nucleophilic attack, turning the sulfonyl group into an excellent leaving group. rsc.org This principle is also seen in the reactivity of triazines in cycloaddition reactions. The presence of electron-withdrawing groups dramatically increases the rate of inverse electron demand Diels-Alder (IEDDA) reactions. nih.gov Studies on 1,2,3-triazines have quantified this effect, showing that a C5-ester group can increase the reaction rate by nearly 10,000-fold compared to the unsubstituted parent triazine. nih.gov

The substitution pattern also dictates the regioselectivity of reactions. In studies of unsymmetrical 1,2,3-triazine (B1214393) 1-oxides, the site of nucleophilic attack (C4 vs. C6) was found to depend on the nature of the nucleophile. nih.gov For example, alkoxides showed a high selectivity for the C4 position, whereas thiophenoxide attacked the C6 position on the parent triazine but the C4 position on the corresponding triazine 1-oxide. nih.gov Such findings are crucial for predicting and controlling the outcomes of reactions with complex triazine systems.

Furthermore, the three-dimensional structure, such as the dihedral angle between the triazine core and any aryl substituents, is dictated by the substitution pattern and can influence the molecule's crystal packing and interactions with biological targets. nih.gov These structure-reactivity and structure-property relationships are fundamental to the rational design of novel this compound derivatives for specific applications.

Environmental and Green Chemistry Aspects in 2 Methylsulfanyl 1,3,5 Triazine Research

Chemical Degradation Pathways in Environmental Matrices

Understanding the fate of chemical compounds in the environment is paramount. For s-triazine derivatives, processes like photodegradation and hydrolysis are key mechanisms that determine their persistence and potential impact.

Photodegradation and Hydrolysis Mechanisms:

While specific degradation studies on 2-(Methylsulfanyl)-1,3,5-triazine are not extensively detailed in the reviewed literature, research on structurally similar s-triazine herbicides, such as Irgarol [2-(methylthio)-4-(tert-butylamino)-6-(cyclopropylamino)-s-triazine], provides significant insights into the likely environmental degradation pathways. The photocatalytic degradation of these compounds in aqueous titanium dioxide (TiO₂) suspensions under simulated solar light reveals several key steps. The degradation kinetics typically follow a first-order reaction. uoi.gr

The primary degradation pathways for methylthio-containing triazines involve:

Oxidation: The initial steps often involve the oxidation of the side alkyl chains and the sulfur atom of the methylsulfanyl group, leading to the formation of sulfoxide (B87167) and sulfone derivatives. uoi.gr

Dealkylation: Subsequent reactions can lead to the removal of alkyl groups from the amino substituents on the triazine ring. uoi.gr

Cleavage of the Methylsulfanyl Group: A crucial step is the cleavage of the sulfur-containing group from the triazine ring, which can result in the formation of hydroxylated derivatives. uoi.gr

Ring Cleavage: Further oxidation can lead to the formation of compounds like ammeline, a dealkylated and hydroxylated photo-product common in the photocatalysis of many s-triazine herbicides, eventually leading to the complete mineralization of the triazine ring. uoi.gr

The rate of hydrolysis for some triazine compounds, such as 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine, has been shown to be strongly dependent on the pH of the aqueous solution. This suggests that the environmental persistence of this compound could also be influenced by the acidity or alkalinity of the surrounding matrix.

Sustainable Synthesis Methodologies for this compound Production

The traditional synthesis of 1,3,5-triazine (B166579) derivatives often relies on harsh reaction conditions. However, a shift towards more sustainable or "green" synthetic methodologies is evident in recent research, focusing on energy efficiency, reduced reaction times, and higher yields. These modern approaches are applicable to the synthesis of this compound.

Microwave-Assisted and Ultrasound-Assisted Synthesis:

Microwave irradiation and sonochemistry have emerged as powerful tools in green chemistry. chim.itmdpi.comnih.gov These techniques offer rapid and efficient heating, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. chim.itnih.gov For instance, microwave-assisted synthesis has been successfully employed for the selective preparation of various s-triazines, often under solvent-free conditions, which is a significant environmental advantage. chim.it Similarly, ultrasound-assisted synthesis has been developed for producing 1,3,5-triazine derivatives, with the notable benefit of using water as a solvent. nih.gov

Solvent-Free Synthesis:

Conducting reactions without a solvent minimizes waste and reduces the environmental impact associated with solvent production and disposal. The cyclotrimerization of nitriles to form the triazine ring, a foundational method, has been achieved under solvent-free conditions using yttrium salts as catalysts, offering a cleaner, safer, and more economical route. chim.it

Phase-Transfer Catalysis:

To enhance reaction efficiency, particularly in multiphase systems, phase-transfer catalysts (PTCs) like tetrathylammonium bromide (TBAB) are utilized. PTCs facilitate the transfer of reactants between different phases (e.g., aqueous and organic), leading to faster and more selective reactions in the synthesis of triazine derivatives. mdpi.com

| Methodology | Key Advantages | Applicability to this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, potential for solvent-free conditions. chim.itmdpi.com | Applicable for the nucleophilic substitution steps to introduce the methylsulfanyl group onto a triazine core. |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Energy efficient, can be performed in aqueous media, short reaction times. nih.gov | A promising green alternative for the synthesis, minimizing organic solvent use. |

| Solvent-Free Cyclotrimerization | Eliminates solvent waste, safer, and more economical. chim.it | A potential route for forming the core triazine ring from which the target compound can be derived. |

| Phase-Transfer Catalysis | Accelerates reactions between different phases, improves selectivity and efficiency. mdpi.com | Can be used to enhance the efficiency of nucleophilic substitution with methanethiolate. |

Green Solvents and Reagents in Triazine Chemistry

The choice of solvents and reagents is a cornerstone of green chemistry. The ideal solvent is non-toxic, renewable, and has a minimal environmental footprint.

The development of sonochemical methods for triazine synthesis that utilize water as the solvent is a significant advancement. nih.gov This approach drastically reduces the reliance on volatile and often toxic organic solvents. Furthermore, research into the derivatization of related heterocyclic scaffolds has explored the use of greener reagents like dimethyl carbonate, which can act as both a solvent and a methylating agent, reducing the number of chemical inputs. The exploration of alternative, more benign solvents is an active area of research that holds promise for the future of triazine synthesis.

Waste Minimization and Byproduct Management in Triazine Synthesis

Effective waste management is a critical component of green chemistry, focusing on both the reduction of waste generated and the treatment of unavoidable byproducts. The sustainable synthesis methodologies discussed previously inherently contribute to waste minimization by improving reaction efficiency and selectivity, thereby reducing the formation of unwanted side products.

For wastewater generated during triazine manufacturing, pretreatment methods such as coagulation, electrolysis, and internal microelectrolysis have been studied. nih.gov Internal microelectrolysis, using iron chips and granular activated carbon, has shown significant promise in reducing the chemical oxygen demand (COD) of concentrated wastewater from pesticide manufacturing, offering a low-cost alternative for treatment. nih.gov By adopting greener synthesis routes that are more efficient and generate less waste, the burden on downstream waste treatment processes can be significantly lessened.

Future Research Directions and Emerging Trends for 2 Methylsulfanyl 1,3,5 Triazine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules is undergoing a revolution, driven by the adoption of flow chemistry and automated platforms that offer enhanced speed, safety, and reproducibility over traditional batch methods. syrris.comyoutube.com While the dedicated continuous flow synthesis of 2-(methylsulfanyl)-1,3,5-triazine has not been extensively reported, the methodologies applied to other triazines and heterocyclic systems provide a clear roadmap for its future production.

Automated flow chemistry is increasingly used for creating libraries of compounds for drug discovery, allowing for rapid optimization and the generation of diverse molecular series. syrris.com Platforms that couple synthesis with real-time analysis and even biological assays are shortening the discovery pipeline. syrris.comyoutube.com The synthesis of substituted 1,3,5-triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), exploiting sequential, temperature-controlled nucleophilic substitutions. nih.govcsic.es This step-wise reactivity is highly amenable to flow chemistry, where precise control over temperature, residence time, and stoichiometry can be achieved. For example, a continuous flow setup could be designed for the initial reaction of cyanuric chloride with sodium thiomethoxide to produce 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine, followed by subsequent in-line reactions to introduce other substituents.

Automated synthesis platforms, which can perform entire synthetic sequences, are capable of producing a wide range of small and complex organic molecules with reduced human error. sigmaaldrich.com These systems often use pre-filled reagent cartridges for common reactions like amide couplings, Suzuki couplings, and Boc protection/deprotection. sigmaaldrich.com The development of a cartridge-based system for triazine synthesis, including reagents for introducing the methylsulfanyl group and other functionalities, could significantly accelerate the exploration of the chemical space around the this compound scaffold. Such platforms would enable high-throughput screening of reaction conditions and the rapid generation of derivative libraries for various applications. researchgate.netchemspeed.com

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Triazine Derivatives

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The known chemistry of this compound is largely based on the reactivity of the s-triazine core as an electron-deficient heterocycle. The most common transformation is the nucleophilic aromatic substitution (SNAr) of groups on the triazine ring. nih.govcsic.es The methylsulfanyl (-SMe) group itself can act as a leaving group, or it can be oxidized to the more reactive methylsulfonyl (-SO₂Me) group, significantly enhancing its displacement by nucleophiles. This strategy is employed in the synthesis of related triazine compounds. reading.ac.uk

Future research will likely focus on moving beyond these established SNAr reactions to explore unprecedented transformations. This includes:

C-H Functionalization: Direct functionalization of the C-H bonds on the triazine ring is a modern synthetic strategy that avoids the need for pre-installed leaving groups. While challenging on such an electron-poor ring, catalytic methods could enable the introduction of aryl, alkyl, or other groups at the 4- and 6-positions, opening new avenues to novel derivatives.

Cycloaddition Reactions: The electron-deficient nature of the triazine ring makes it a potential candidate for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. nih.gov This could be used to construct fused heterocyclic systems, rapidly increasing molecular complexity.

Photochemical and Electrochemical Reactions: The use of light or electricity to drive chemical reactions can unlock unique reactivity. acs.org Photochemical cyclization has been used to synthesize benzotriazin-4(3H)-ones from acyclic triazine precursors in flow reactors. acs.org Exploring the photochemical and electrochemical behavior of this compound could lead to novel ring transformations, cross-coupling reactions, or functional group interconversions that are not accessible through traditional thermal methods.

Metal-Catalyzed Cross-Coupling: While SNAr is dominant, the development of new catalytic systems could enable cross-coupling reactions (e.g., Suzuki, Sonogashira) directly on the triazine core, using the methylsulfanyl group as a coupling handle after conversion to a sulfonyl group or by direct C-S bond activation. Sonogashira coupling is a key method for creating conjugated microporous polymers from functionalized aromatic monomers. wikipedia.org

The exploration of these novel reactivity patterns will expand the synthetic toolkit available for modifying this compound, enabling the creation of molecules with previously inaccessible structures and functions.

Design and Synthesis of Advanced Functional Materials Incorporating Triazine Scaffolds

The 1,3,5-triazine (B166579) scaffold is a valuable building block for a wide range of functional organic materials due to its planar structure, thermal stability, and unique electronic properties. nih.govnih.govmdpi.com The incorporation of this compound as a monomer or functional unit into polymers and frameworks is a promising direction for materials science.

Covalent Triazine Frameworks (CTFs): CTFs are a class of porous polymers with high thermal and chemical stability, finding use in gas storage and catalysis. wikipedia.org They are typically synthesized via the trimerization of nitrile-functionalized monomers. An alternative approach involves using pre-formed triazine monomers. wikipedia.org this compound, after conversion to a di-functionalized derivative (e.g., with nitrile or boronic acid groups at the 4 and 6 positions), could serve as a key building block. The methylsulfanyl group could be retained in the final material, providing a site for post-synthetic modification to fine-tune the properties of the framework, or it could be used as a reactive handle during the polymerization itself.